4-(3,3-Dimethyl-1-butynyl)-benzaldehyde
Overview
Description
4-(3,3-Dimethyl-1-butynyl)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 3,3-dimethyl-1-butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde typically involves the alkylation of benzaldehyde with 3,3-dimethyl-1-butyne. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of benzaldehyde with 3,3-dimethyl-1-butyne in the presence of a palladium catalyst and a base like triethylamine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethyl-1-butynyl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 4-(3,3-Dimethyl-1-butynyl)-benzoic acid.
Reduction: 4-(3,3-Dimethyl-1-butynyl)-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
4-(3,3-Dimethyl-1-butynyl)-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The 3,3-dimethyl-1-butynyl group may also interact with hydrophobic regions of proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the 3,3-dimethyl-1-butynyl group, making it less hydrophobic.
4-(1-Butynyl)-benzaldehyde: Similar structure but without the dimethyl substitution, affecting its reactivity and solubility.
4-(3,3-Dimethyl-1-butynyl)-benzoic acid: An oxidized form of the compound with different chemical properties.
Uniqueness
4-(3,3-Dimethyl-1-butynyl)-benzaldehyde is unique due to the presence of both an aldehyde group and a 3,3-dimethyl-1-butynyl group
Properties
IUPAC Name |
4-(3,3-dimethylbut-1-ynyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-13(2,3)9-8-11-4-6-12(10-14)7-5-11/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWJEINBKJSZPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598498 | |
Record name | 4-(3,3-Dimethylbut-1-yn-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173592-71-7 | |
Record name | 4-(3,3-Dimethylbut-1-yn-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.